3-(Piperidin-4-yl)indolin-2-one
Overview
Description
3-(Piperidin-4-yl)indolin-2-one is a compound with the molecular formula C13H16N2O . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of 3-(Piperidin-4-yl)indolin-2-one derivatives has been reported in several studies . For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of 3-substituted-indolin-2-one derivatives through regioselective multi-component azomethine dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 3-(Piperidin-4-yl)indolin-2-one consists of a piperidine ring attached to an indolin-2-one moiety . The compound has a molecular weight of 216.28 Da .Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)indolin-2-one is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
1. Anti-Inflammatory Agents
- Application Summary : 3-substituted-indolin-2-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents .
- Methods of Application : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
- Results : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
1. Anti-Inflammatory Agents
- Application Summary : 3-substituted-indolin-2-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents .
- Methods of Application : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
- Results : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
1. Anti-Inflammatory Agents
- Application Summary : 3-substituted-indolin-2-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents .
- Methods of Application : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
- Results : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .
Safety And Hazards
Future Directions
Indole derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . One study suggested that a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, possesses excellent anti-inflammatory activity and can be considered for future research .
properties
IUPAC Name |
3-piperidin-4-yl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEMSEIARDSIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517855 | |
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)indolin-2-one | |
CAS RN |
72831-89-1 | |
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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